(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Description
The compound (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine features a pyrrolidine scaffold with stereospecific substitutions: a phenyl group at position 4 and a 2,2,2-trifluoroethyl moiety on the nitrogen atom. Its molecular formula is C₁₂H₁₅F₃N₂ (molecular weight: 244.26 g/mol). The stereochemistry (3S,4R) is critical for its biological interactions, as enantiomers often display divergent pharmacological profiles .
Properties
IUPAC Name |
(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)8-17-6-10(11(16)7-17)9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNMEVYCLODDS-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(F)(F)F)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC(F)(F)F)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414837-14-1 | |
| Record name | rac-(3R,4S)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a nucleophilic substitution reaction where a phenyl group is introduced to the pyrrolidine ring.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The phenyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (C₅H₁₁FN₂)
- Key Differences : Replaces the phenyl group with fluorine and uses a methyl group instead of trifluoroethyl on nitrogen.
- The methyl group lacks the electron-withdrawing effects of trifluoroethyl, resulting in higher amine basicity and altered pharmacokinetics .
(3S,4R)-4-Phenylpyrrolidin-3-amine (C₁₀H₁₄N₂)
- Key Differences : Lacks the trifluoroethyl group on nitrogen.
- Impact : The absence of the trifluoroethyl group increases amine basicity, which may reduce membrane permeability and increase metabolic degradation. This highlights the trifluoroethyl group’s role in stabilizing the compound in vivo .
(3R,4S)-4-Phenyl-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
Nitrogen Substituent Modifications
1-(2-Methoxyethyl) Derivatives
- Example : (3S,4R)-4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine.
- Key Differences : Methoxyethyl substituent instead of trifluoroethyl.
- Impact : The methoxyethyl group is metabolically vulnerable to oxidation, whereas the trifluoroethyl group’s stability enhances half-life. The trifluoroethyl’s electron-withdrawing nature also reduces amine basicity, improving absorption .
Piperazine-Containing Analogs
- Example : N-[(1R,3S)-3-Isopropyl-3-({4-[5-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine.
- Key Differences : Incorporates a piperazine ring and trifluoromethylpyridine.
- Impact : While the trifluoromethyl group enhances binding affinity, the piperazine scaffold introduces conformational flexibility, which may reduce selectivity compared to the rigid pyrrolidine core .
Fluorine’s Role in Pharmacokinetics
- Electronic Effects : The trifluoroethyl group’s strong electron-withdrawing nature lowers the amine’s pKa, reducing protonation and enhancing blood-brain barrier penetration .
- Metabolic Stability: Fluorine substituents resist oxidative metabolism, as seen in (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine, but the trifluoroethyl group offers superior stability compared to non-fluorinated analogs .
Data Table: Structural and Pharmacokinetic Comparison
| Compound Name | Molecular Formula | Key Substituents | Amine Basicity (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₅F₃N₂ | Phenyl, Trifluoroethyl | Low | High |
| (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine | C₅H₁₁FN₂ | Fluoro, Methyl | Moderate | Moderate |
| (3S,4R)-4-Phenylpyrrolidin-3-amine | C₁₀H₁₄N₂ | Phenyl, H (no N-substituent) | High | Low |
| 1-(2-Methoxyethyl) Analog | C₁₄H₁₈F₂N₂O | Difluorophenyl, Methoxyethyl | Moderate | Low |
Biological Activity
The compound (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a phenyl group and a trifluoroethyl substituent. This structure is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. A related compound demonstrated enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapy agents like bleomycin .
- Neuroprotective Effects : The compound may also have implications in neurodegenerative diseases. Studies on similar piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine could be explored for Alzheimer’s disease therapy .
- Antioxidant Properties : Some derivatives have been reported to exhibit antioxidant effects, which could contribute to their neuroprotective capabilities by mitigating oxidative stress in neuronal cells .
The biological activity of (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is likely mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of AChE and BuChE is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have shown effective inhibition profiles .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells may involve the activation of intrinsic pathways related to mitochondrial dysfunction and caspase activation .
Case Study 1: Anticancer Efficacy
A study involving a series of pyrrolidine derivatives demonstrated that certain modifications led to improved anticancer activity against FaDu cells. The study emphasized the importance of structural variations in enhancing biological efficacy .
Case Study 2: Neuroprotective Potential
Research on dual inhibitors targeting cholinesterases revealed that compounds with a pyrrolidine moiety exhibited significant neuroprotective effects. These compounds not only inhibited enzyme activity but also showed potential in reducing amyloid-beta aggregation .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
